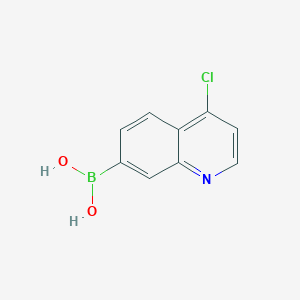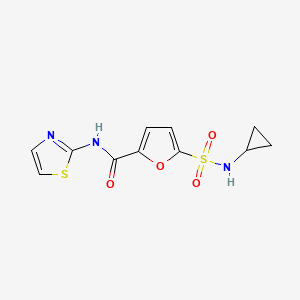
5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-cyclopropylsulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CSF-1R inhibitor, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A thiazole-based heterocyclic amide, closely related to the compound of interest, demonstrated promising antimicrobial activity against a range of Gram-negative bacteria, Gram-positive bacteria, and fungi. This suggests potential applications in developing new antimicrobial agents. The compound was synthesized and characterized using various techniques, including IR, NMR, XRD, and density functional theory (DFT) modelling. The antimicrobial properties were evaluated against eight microorganisms, showing good activity and indicating further pharmacological and medical research potential (Cakmak et al., 2022).
Antibacterial Activities
Another study focused on carboxamides and their metal complexes, demonstrating significant antibacterial effects against E. coli. The research synthesized and characterized carboxamide compounds and their Cu(II) and Zn(II) complexes, revealing enhanced activities of metal complexes compared to parent ligands. This enhancement in activity, especially noted with the Cu(II) complex, underlines the potential of such compounds as antibacterial agents (Aktan et al., 2017).
Synthesis and Characterization for Potential Pharmacological Use
A novel approach to synthesizing cysteine derivatives incorporating cyclopropyl groups was detailed, presenting an innovative method for preparing thiazoline-4-carboxylates. These derivatives can be hydrolyzed into amino acids, suggesting their utility in pharmaceutical applications. The research demonstrates a methodology under basic conditions, yielding compounds with potential pharmacological interest (Nötzel et al., 2001).
Anticancer Activities
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showed strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, including against T. b. rhodesiense and P. falciparum. This highlights the potential for such compounds in developing new antiprotozoal and possibly anticancer drugs, given their potent DNA-binding properties and effectiveness in preclinical models (Ismail et al., 2004).
properties
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c15-10(13-11-12-5-6-19-11)8-3-4-9(18-8)20(16,17)14-7-1-2-7/h3-7,14H,1-2H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBPPRJAOPICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

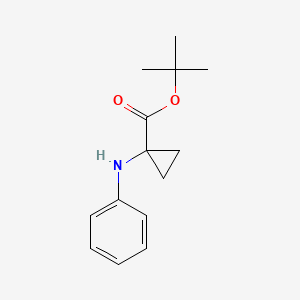
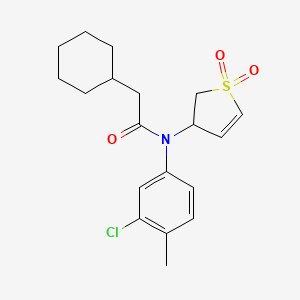
![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)
![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)
![3-(3-fluorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)
![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)
![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2744975.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)

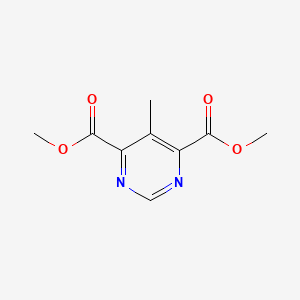
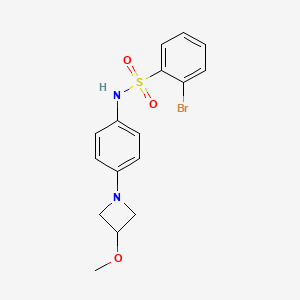
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)
